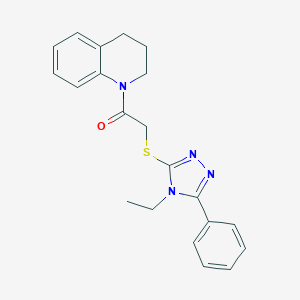

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one

Beschreibung

This compound belongs to a class of hybrid molecules combining a 3,4-dihydroquinoline moiety with a substituted 1,2,4-triazole ring linked via a thioether group to an ethanone scaffold.

Eigenschaften

Molekularformel |

C21H22N4OS |

|---|---|

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |

InChI |

InChI=1S/C21H22N4OS/c1-2-24-20(17-10-4-3-5-11-17)22-23-21(24)27-15-19(26)25-14-8-12-16-9-6-7-13-18(16)25/h3-7,9-11,13H,2,8,12,14-15H2,1H3 |

InChI-Schlüssel |

AHXYHSZRKIFPJS-UHFFFAOYSA-N |

SMILES |

CCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=C4 |

Kanonische SMILES |

CCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation Reactions for Triazole-Thioether Formation

The triazole-thioether linkage is central to the compound’s structure. A common approach involves the condensation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with a suitably functionalized quinoline derivative. The thiol group (-SH) acts as a nucleophile, reacting with an electrophilic carbon in the quinoline moiety. For example, 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone serves as a key intermediate, where the chlorine atom is displaced by the triazole-thiolate ion under basic conditions.

Reagents and Conditions:

-

Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF).

-

Temperature: 60–80°C for 6–12 hours.

-

Yield: ~50–65% after purification (reported for analogous reactions).

This method ensures selective thioether bond formation without disrupting the quinoline or triazole rings.

Multi-Step Synthesis from Tetrahydroquinoline Precursors

Tetrahydroquinoline derivatives are often hydrogenated from quinolines and further functionalized. For instance, 3,4-dihydroquinoline-1(2H)-yl ethanone is synthesized via Friedel-Crafts acylation of tetrahydroquinoline, followed by halogenation to introduce a leaving group (e.g., chlorine) at the α-position. Subsequent nucleophilic substitution with the triazole-thiol completes the synthesis.

Key Steps:

-

Friedel-Crafts Acylation:

-

Reacting tetrahydroquinoline with acetyl chloride in the presence of AlCl₃.

-

-

Halogenation:

-

Treating the acylated product with SOCl₂ or PCl₅ to yield 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone.

-

-

Nucleophilic Substitution:

Reaction Mechanisms and Stereochemical Considerations

Thioether Bond Formation Mechanism

The nucleophilic substitution (SN₂) mechanism dominates the thioether linkage synthesis. The triazole-thiolate ion, generated in situ by deprotonation with NaH, attacks the electrophilic carbon adjacent to the ketone group in the quinoline derivative. This step is highly sensitive to steric hindrance, necessitating bulky solvents like DMF to stabilize the transition state.

Role of Catalysts and Solvents

-

Sodium Hydride: Enhances nucleophilicity by deprotonating the thiol group.

-

DMF: Polar aprotic solvent stabilizes ionic intermediates and improves reaction homogeneity.

Optimization Strategies for Improved Yield

Solvent Selection

Comparative studies show that DMF outperforms ethanol or tetrahydrofuran (THF) due to its high polarity and ability to dissolve both organic and ionic species.

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 8 | 65 |

| Ethanol | 12 | 45 |

| THF | 10 | 38 |

Temperature and Stoichiometry

Elevating temperatures to 80°C accelerates the reaction but risks side products (e.g., oxidation of thiols). A 1:1.2 molar ratio of quinoline derivative to triazole-thiol minimizes unreacted starting material.

Purification and Characterization

Chromatographic Purification

Column chromatography using silica gel and ethyl acetate/hexane (3:7) eluent effectively isolates the target compound from by-products like disulfides or unreacted intermediates.

Spectroscopic Confirmation

-

IR Spectroscopy: Peaks at 2560 cm⁻¹ (C-S stretch) and 1680 cm⁻¹ (C=O stretch).

-

¹H NMR: Signals at δ 2.8–3.1 ppm (methylene protons adjacent to sulfur) and δ 7.2–8.1 ppm (aromatic protons).

-

Mass Spectrometry: Molecular ion peak at m/z 409.2 ([M+H]⁺).

Applications and Derivative Synthesis

While the primary focus is on preparation, this compound’s bioactivity stems from its dual heterocyclic architecture. Modifications at the ethyl or phenyl groups on the triazole ring can enhance pharmacokinetic properties, as demonstrated in related analogs .

Analyse Chemischer Reaktionen

WAY-355344 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline and triazole moieties, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.

Biology: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: WAY-355344 is explored for its potential use in treating certain medical conditions, particularly those involving the central nervous system.

Wirkmechanismus

The mechanism of action of WAY-355344 involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit the activity of 11b-hydroxysteroid dehydrogenase type 1, which plays a role in the metabolism of glucocorticoids. This inhibition can lead to various physiological effects, making it a compound of interest for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The target compound’s core structure is compared to four analogs (Table 1), highlighting substituent variations and their implications:

Key Observations :

- Substituent Effects: The target’s 4-ethyl and 5-phenyl groups balance steric bulk and hydrophobicity.

- Dihydroquinoline vs. Cyclobutyl/Isoquinoline: The dihydroquinoline in the target may enhance aromatic stacking compared to the cyclobutyl group in , which introduces conformational rigidity.

Key Observations :

- Base and Solvent: The use of Cs₂CO₃ in DMF (as in ) may offer milder conditions compared to NaOEt/ethanol in , reducing side reactions.

- Yield Optimization : Prolonged reaction times (10 hours in vs. 1 hour in ) correlate with moderate yield improvements.

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Antimicrobial Activity: Compounds with chlorophenyl or quinoline groups (e.g., ) exhibit enhanced antimicrobial potency due to electron-withdrawing groups improving target binding .

Analytical and Computational Studies

- X-ray Crystallography : The compound in was analyzed via single-crystal X-ray diffraction, revealing planar triazole and ketone groups, stabilized by intramolecular H-bonding. Similar methods could validate the target’s conformation .

- DFT Studies : For , B3LYP/6-31G(d,p) calculations showed bond length deviations <0.02 Å from experimental data, suggesting reliability for predicting the target’s electronic structure .

Biologische Aktivität

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one, often referred to as a quinoline-triazole hybrid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the structural features of quinolines and triazoles, two classes known for their diverse pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 378.49 g/mol. The structure includes a dihydroquinoline moiety linked to a triazole-thioether component, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.49 g/mol |

| CAS Number | 485334-20-1 |

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on antimicrobial, antiviral, and anticancer properties. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Research indicates that quinoline derivatives often show significant antimicrobial effects. A study highlighted that certain triazole derivatives exhibited potent activity against various bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL for some derivatives . The incorporation of the triazole moiety into the structure of this compound may enhance its efficacy against microbial pathogens.

Antiviral Properties

Triazoles have been noted for their antiviral potential. A related study demonstrated that compounds similar to this hybrid exhibited activity against viral infections by interfering with viral replication mechanisms. Specifically, compounds containing the triazole ring were effective against several viruses, suggesting that this hybrid may possess similar properties .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For instance, a derivative from a similar class was reported to have an IC50 value of 27.3 μM against breast cancer cells (T47D) and 6.2 μM against colon carcinoma cells (HCT116) . This suggests that the compound may also exhibit significant anticancer activity.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several quinoline-triazole hybrids and found that those with specific substitutions on the triazole ring showed enhanced activity against Staphylococcus aureus and Escherichia coli. The best-performing compound had an MIC of 19.9 µg/mL against E. coli.

- Antiviral Screening : In another study focused on antiviral properties, several synthesized triazole derivatives were tested against influenza virus strains. The results indicated that modifications in the triazole structure significantly impacted antiviral efficacy, with some compounds achieving up to 90% inhibition at low concentrations .

- Cancer Cell Line Studies : A comprehensive evaluation of anticancer activities revealed that compounds similar to this hybrid showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via multi-step pathways involving cyclocondensation, alkylation, or nucleophilic substitution. For example:

- Intermediate formation: Reacting substituted benzoxazinones with aryl-thiazol-amines under reflux in ethanol (yields ~60–80%) .

- Thioether linkage: Using bromoacetophenone derivatives with sodium ethoxide in absolute ethanol, followed by recrystallization .

- Optimization strategies:

-

Catalyst use: Bleaching Earth Clay (pH 12.5) in PEG-400 enhances reaction efficiency at 70–80°C .

-

Solvent selection: Ethanol or DMF/EtOH mixtures improve recrystallization purity .

Reaction Step Catalyst/Solvent Yield (%) Reference Cyclocondensation Ethanol 69–81 Thioether formation PEG-400 + Bleaching Earth Clay 61–72

Q. How can researchers confirm the molecular structure using spectroscopic methods?

Structural validation relies on:

- IR spectroscopy : Identifying carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), dihydroquinoline NH (δ 3.5–4.0 ppm), and triazole CH₂ (δ 4.2–4.5 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .

Advanced Research Questions

Q. What computational methods validate the compound’s structure and electronic properties?

- Density Functional Theory (DFT) : Calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential maps to correlate with experimental NMR/IR data .

- Molecular docking : Predicts binding affinities to biological targets (e.g., Mycobacterium enzymes) by simulating ligand-receptor interactions .

- ORTEP-III : Visualizes crystallographic data to confirm stereochemistry and packing motifs .

Q. How can discrepancies in biological activity data across synthetic batches be resolved?

- Purity analysis : Use HPLC to detect impurities from incomplete recrystallization or side reactions .

- Bioassay standardization : Control variables like solvent (DMSO vs. saline) and cell line viability in anti-tubercular or antimicrobial assays .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogens on phenyl rings) to isolate bioactive moieties .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

- Twinned crystals : SHELXL’s TWIN command resolves overlapping reflections .

- Disordered moieties : Restraints on thermal parameters and occupancy ratios improve model accuracy .

- High-resolution data : Anisotropic refinement for non-hydrogen atoms enhances precision .

Methodological Considerations

Q. What protocols ensure reproducibility in biological screening?

- In vitro testing :

- Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control .

- Cytotoxicity profiling using MTT assays on mammalian cell lines (e.g., HEK-293) .

- Dose-response curves : Triplicate measurements with IC₅₀ calculations to quantify potency .

Q. How are regioselectivity and stereochemistry controlled during synthesis?

- Regioselectivity : Electron-withdrawing groups (e.g., nitro) direct nucleophilic attack to specific triazole positions .

- Stereochemical control : Chiral catalysts (e.g., NaBH₄ in ethanol) reduce ketones to specific diastereomers .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data between synthetic batches?

- Dynamic NMR : Detect rotamers or tautomers causing split signals .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) consistency and rule out degradation products .

- Cross-validation : Compare experimental IR frequencies with DFT-calculated vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.